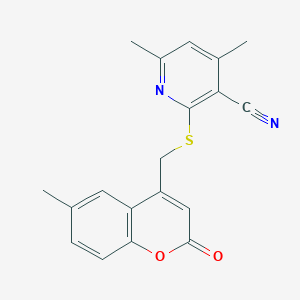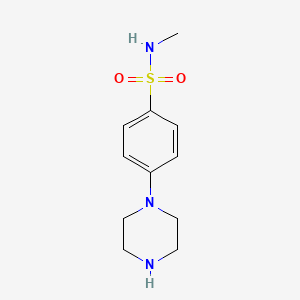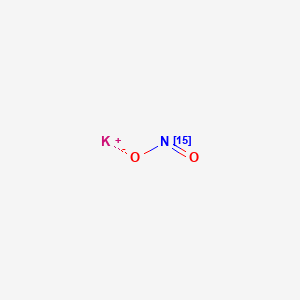
4,6-dimethyl-2-(((6-methyl-2-oxo-2H-chromen-4-yl)methyl)thio)nicotinonitrile
Overview
Description
4,6-Dimethyl-2-(((6-methyl-2-oxo-2H-chromen-4-yl)methyl)thio)nicotinonitrile is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-2-(((6-methyl-2-oxo-2H-chromen-4-yl)methyl)thio)nicotinonitrile typically involves multiple steps, starting with the preparation of the coumarin core. One common approach is the Knoevenagel condensation reaction, which involves the reaction of a suitable aldehyde with a malonic acid derivative in the presence of a base. The resulting intermediate is then subjected to further reactions, including thionation and substitution reactions, to introduce the desired functional groups.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-(((6-methyl-2-oxo-2H-chromen-4-yl)methyl)thio)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and biological properties.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, 4,6-dimethyl-2-(((6-methyl-2-oxo-2H-chromen-4-yl)methyl)thio)nicotinonitrile has shown potential in various assays, including antimicrobial and anticancer studies. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, the compound's biological activities suggest its potential use in therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases, including infections and cancer.
Industry
In industry, this compound can be used in the development of new materials and chemicals. Its unique properties may lead to innovative applications in fields such as materials science and pharmaceuticals.
Mechanism of Action
The mechanism by which 4,6-dimethyl-2-(((6-methyl-2-oxo-2H-chromen-4-yl)methyl)thio)nicotinonitrile exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways involved are still under investigation, but they are likely related to its coumarin core and functional groups.
Comparison with Similar Compounds
Similar Compounds
Coumarin: : The parent compound of this derivative, known for its wide range of biological activities.
Chromen-2-one derivatives: : Other coumarin derivatives with similar structures and properties.
Thio-substituted coumarins: : Compounds with sulfur atoms in their structure, which can influence their reactivity and biological activity.
Uniqueness
4,6-Dimethyl-2-(((6-methyl-2-oxo-2H-chromen-4-yl)methyl)thio)nicotinonitrile stands out due to its specific substitution pattern and the presence of the thio group, which can enhance its biological activity compared to other coumarin derivatives.
Properties
IUPAC Name |
4,6-dimethyl-2-[(6-methyl-2-oxochromen-4-yl)methylsulfanyl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-11-4-5-17-15(6-11)14(8-18(22)23-17)10-24-19-16(9-20)12(2)7-13(3)21-19/h4-8H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWHZYKXPVQOHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2CSC3=C(C(=CC(=N3)C)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-bromo-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide](/img/structure/B3306700.png)

![3,4-dimethyl-7-(pyridin-4-yl)-6H-[1]benzofuro[3,2-b]chromeno[4,3-d]pyridin-6-one](/img/structure/B3306716.png)
![2-bromo-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide](/img/structure/B3306732.png)
![2-bromo-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B3306733.png)
![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-3-carboxamide](/img/structure/B3306736.png)
![5-bromo-2-[(E)-2-bromoethenyl]-1-benzofuran](/img/structure/B3306742.png)
![(2Z)-2-[(3-bromophenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B3306755.png)
![4-bromo-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B3306761.png)
![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-2-carboxamide](/img/structure/B3306782.png)
![(2Z)-2-[(2-bromophenyl)methylidene]-4-hydroxy-6-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B3306789.png)
![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-4-hydroxy-6-methylbenzofuran-3(2H)-one](/img/structure/B3306793.png)
